N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide
CAS No.:
Cat. No.: VC14968033
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-4-pyrrol-1-ylbenzamide |
| Standard InChI | InChI=1S/C19H18N2O3/c1-23-17-11-15(12-18(13-17)24-2)20-19(22)14-5-7-16(8-6-14)21-9-3-4-10-21/h3-13H,1-2H3,(H,20,22) |
| Standard InChI Key | SIPXAZCTFZBSIN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Introduction
Synthetic Methodologies and Optimization
Laboratory-Scale Synthesis
The synthesis of benzamide derivatives typically involves coupling a substituted aniline with a benzoyl chloride derivative. For N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide, a plausible pathway includes:
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Preparation of 4-(1H-pyrrol-1-yl)benzoyl chloride: Reacting 4-(1H-pyrrol-1-yl)benzoic acid with thionyl chloride (SOCl2) under reflux .
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Amide bond formation: Combining the acyl chloride with 3,5-dimethoxyaniline in the presence of a base like triethylamine (Et3N) in dichloromethane (DCM) or tetrahydrofuran (THF).
Key reagents and conditions:
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Solvents: DCM or THF for amide coupling.
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Catalysts: Et3N to scavenge HCl byproducts.
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Purification: Column chromatography or preparative TLC using hexane/ethyl acetate gradients .
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to enhance yield and reduce reaction times. For example, nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes has been demonstrated for analogous benzamides, offering scalability and functional group tolerance .
Biological Activity and Mechanism of Action
Antiproliferative Effects
Structurally related benzamides, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, exhibit submicromolar antiproliferative activity in cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells) . These compounds modulate mTORC1 signaling and autophagy, critical pathways in tumor survival . While direct evidence for N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is lacking, its pyrrole and dimethoxyphenyl groups are pharmacophores known to enhance target binding and metabolic stability.
Enzyme Inhibition
Benzamide derivatives frequently act as enzyme inhibitors. For instance, chloro-substituted analogs inhibit kinases like c-Jun N-terminal kinase (JNK), which regulates inflammation and apoptosis. The methoxy groups in N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide may similarly stabilize interactions with kinase ATP-binding pockets.
Structure-Activity Relationship (SAR) Insights
Modifications to the benzamide scaffold significantly impact biological efficacy:
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Pyrrole position: Moving the pyrrole from the para to meta position reduces potency, as seen in N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide.
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Substituent electronegativity: Chloro groups (e.g., in) enhance target affinity but may increase toxicity compared to methoxy groups.
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Side chain length: Ethyl spacers (as in) improve solubility but reduce blood-brain barrier penetration.
Comparative Analysis with Analogous Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide | C19H17ClN2O3 | Chloro substituent, dimethoxyphenyl | Kinase inhibition, anticancer |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide | C21H22N2O3 | Ethyl spacer, dimethoxyphenyl | Enzyme inhibition, neuroprotection |
Future Research Directions
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